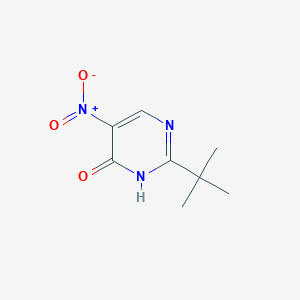
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one typically involves the nitration of a pyrimidine precursor followed by the introduction of the tert-butyl group. One common method involves the nitration of 2-tert-butylpyrimidine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various tert-butyl esters and could be adapted for the production of this compound . These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(tert-butyl)-5-aminopyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tert-butyl)-4,6-dinitropyrimidine: Similar structure but with an additional nitro group, leading to different reactivity and applications.
2-(Tert-butyl)-5-aminopyrimidin-4(3H)-one:
2-(Tert-butyl)-5-chloropyrimidin-4(3H)-one: A halogenated derivative with distinct reactivity and uses in organic synthesis.
Uniqueness
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Eigenschaften
Molekularformel |
C8H11N3O3 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-tert-butyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O3/c1-8(2,3)7-9-4-5(11(13)14)6(12)10-7/h4H,1-3H3,(H,9,10,12) |
InChI-Schlüssel |
KBNPNZBKJDZGBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


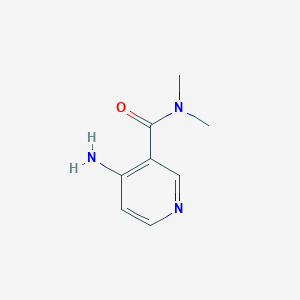
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)

![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)
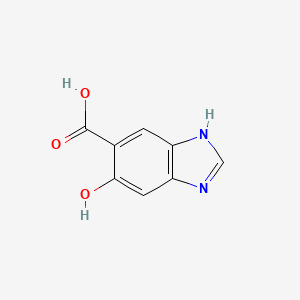
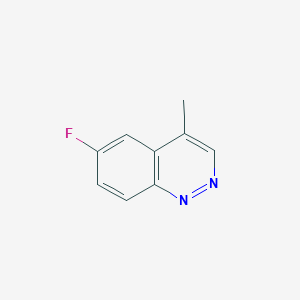

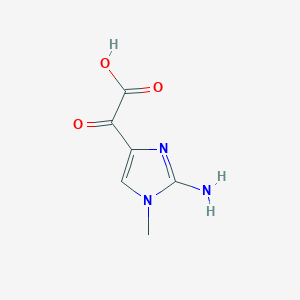
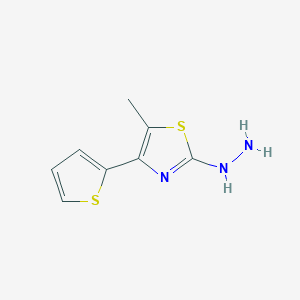
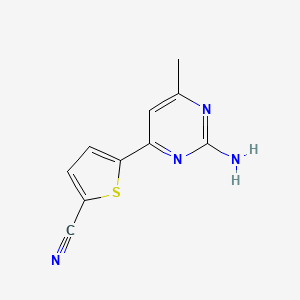
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)

